Juncuenin D
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Juncuenin D can be synthesized through the oxidation of juncuenin B . The oxidation process typically involves the use of oxidizing agents such as hypervalent iodine reagents under controlled conditions .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through extraction from natural sources, specifically from Juncus effusus .
Types of Reactions:
Oxidation: this compound can be formed by the oxidation of juncuenin B.
Reduction: There is limited information on the reduction reactions involving this compound.
Substitution: Specific substitution reactions involving this compound have not been extensively documented.
Common Reagents and Conditions:
Oxidizing Agents: Hypervalent iodine reagents are commonly used for the oxidation of juncuenin B to form this compound.
Major Products:
Oxidation Product: this compound is the major product formed from the oxidation of juncuenin B.
Scientific Research Applications
Juncuenin D has been extensively studied for its biological activities:
Antimicrobial Activity: It exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.
Cytotoxicity: this compound induces caspase-3-mediated cytotoxicity in HT22 cells, making it a potential candidate for cancer research.
Antioxidant Activity: Phenanthrene derivatives, including this compound, have shown antioxidant properties.
Mechanism of Action
Juncuenin D exerts its effects primarily through the induction of caspase-3-mediated cytotoxicity . This mechanism involves the activation of caspase-3, a key enzyme in the apoptotic pathway, leading to programmed cell death. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Juncuenin B: A precursor to Juncuenin D, also isolated from Juncus effusus.
Dehydrojuncuenin B: Another phenanthrene derivative with similar biological activities.
Luzulin A: A phenanthrenequinone with antimicrobial properties.
Uniqueness of this compound: this compound stands out due to its potent cytotoxic effects and significant antimicrobial activity against resistant bacterial strains . Its ability to induce apoptosis through caspase-3 activation makes it a valuable compound for cancer research.
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1-ethenyl-7,10a-dihydroxy-2,8-dimethyl-9,10-dihydrophenanthren-3-one |
InChI |
InChI=1S/C18H18O3/c1-4-14-11(3)17(20)9-15-13-5-6-16(19)10(2)12(13)7-8-18(14,15)21/h4-6,9,19,21H,1,7-8H2,2-3H3 |
InChI Key |
YMHWAVLJEDKKGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3(C2=CC(=O)C(=C3C=C)C)O)O |
Origin of Product |
United States |
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